molecular formula C8H8N2O B1456900 (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol CAS No. 1263413-97-3

(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol

Cat. No. B1456900
CAS RN: 1263413-97-3
M. Wt: 148.16 g/mol
InChI Key: WZWXRUHUQUXICZ-UHFFFAOYSA-N
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Description

“(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol” is a chemical compound that has been studied for its potential applications in the field of medicine . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, a class of compounds known for their potent activities against FGFR1, 2, and 3 .


Synthesis Analysis

The synthesis of “(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol” and its derivatives has been reported in scientific literature . The yield of the synthesis process was reported to be 76% .


Molecular Structure Analysis

The molecular structure of “(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol” can be represented by the SMILES string OCc1ccc2cc[nH]c2n1 . The compound has a molecular weight of 148.16 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol” include a melting point of 212–214 ℃ . The compound’s 1H NMR and 13C NMR spectra have also been reported .

Scientific Research Applications

Cancer Research

This compound has been utilized as a scaffold in the development of FGFR4 inhibitors . FGFR4 is a receptor that, when mutated, can contribute to the progression of various cancers. Derivatives of (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol have shown potent antiproliferative activity against Hep3B cells, a liver cancer cell line .

Enzyme Inhibition

The pyrrolopyridine moiety is a key feature in inhibitors targeting human neutrophil elastase (HNE), an enzyme implicated in inflammatory diseases. Research indicates that analogs of this compound can effectively inhibit HNE, suggesting potential applications in treating conditions like chronic obstructive pulmonary disease (COPD) .

Kinase Inhibition for Rare Tumors

Pexidartinib, a drug that contains a derivative of (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol, is used for treating tenosynovial giant cell tumor (TGCT). This rare joint tumor can be debilitating, and pexidartinib acts as a kinase inhibitor to manage the symptoms .

Future Directions

The future directions for research on “(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol” could involve further exploration of its potential applications in medicine, particularly in the context of FGFR inhibition . Additionally, more detailed studies on its synthesis, chemical reactions, and mechanism of action could provide valuable insights.

properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-5-7-2-1-6-3-4-9-8(6)10-7/h1-4,11H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWXRUHUQUXICZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CN2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80725446
Record name (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1263413-97-3
Record name (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol
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Reactant of Route 6
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